Cas no 933694-01-0 (7-Chloro-1,8-naphthyridine-3-carboxylic acid)

7-Chloro-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound featuring a naphthyridine core substituted with a chloro group at the 7-position and a carboxylic acid moiety at the 3-position. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of antimicrobial and antiviral agents. Its rigid aromatic framework and functional groups enable selective derivatization, facilitating the construction of complex molecular architectures. The compound's high purity and stability make it suitable for research and industrial applications, including medicinal chemistry and material science. Its reactivity profile allows for efficient coupling reactions, further enhancing its utility in synthetic workflows.
7-Chloro-1,8-naphthyridine-3-carboxylic acid structure
933694-01-0 structure
Product name:7-Chloro-1,8-naphthyridine-3-carboxylic acid
CAS No:933694-01-0
MF:C9H5ClN2O2
MW:208.601200819016
CID:4666008
PubChem ID:117275127

7-Chloro-1,8-naphthyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 7-chloro-1,8-naphthyridine-3-carboxylic acid
    • AT22566
    • SB72086
    • 7-Chloro-1,8-naphthyridine-3-carboxylic acid
    • Inchi: 1S/C9H5ClN2O2/c10-7-2-1-5-3-6(9(13)14)4-11-8(5)12-7/h1-4H,(H,13,14)
    • InChI Key: GQTPFDBSQAIPOT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=CC(C(=O)O)=CN=C2N=1

Computed Properties

  • Exact Mass: 208.0039551g/mol
  • Monoisotopic Mass: 208.0039551g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.1
  • XLogP3: 1.9

7-Chloro-1,8-naphthyridine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-790811-1.0g
7-chloro-1,8-naphthyridine-3-carboxylic acid
933694-01-0 95%
1.0g
$1857.0 2024-05-22
1PlusChem
1P01DS4L-100mg
7-chloro-1,8-naphthyridine-3-carboxylic acid
933694-01-0 95%
100mg
$858.00 2024-04-20
Aaron
AR01DSCX-100mg
7-Chloro-1,8-naphthyridine-3-carboxylic acid
933694-01-0 95%
100mg
$911.00 2025-02-09
1PlusChem
1P01DS4L-500mg
7-chloro-1,8-naphthyridine-3-carboxylic acid
933694-01-0 95%
500mg
$1853.00 2024-04-20
Aaron
AR01DSCX-5g
7-chloro-1,8-naphthyridine-3-carboxylic acid
933694-01-0 95%
5g
$7433.00 2023-12-14
1PlusChem
1P01DS4L-1g
7-chloro-1,8-naphthyridine-3-carboxylic acid
933694-01-0 95%
1g
$2358.00 2024-04-20
1PlusChem
1P01DS4L-250mg
7-chloro-1,8-naphthyridine-3-carboxylic acid
933694-01-0 95%
250mg
$1199.00 2024-04-20
A2B Chem LLC
AX21797-1g
7-chloro-1,8-naphthyridine-3-carboxylic acid
933694-01-0 95%
1g
$1990.00 2024-07-18
A2B Chem LLC
AX21797-250mg
7-chloro-1,8-naphthyridine-3-carboxylic acid
933694-01-0 95%
250mg
$1004.00 2024-07-18
A2B Chem LLC
AX21797-500mg
7-chloro-1,8-naphthyridine-3-carboxylic acid
933694-01-0 95%
500mg
$1561.00 2024-07-18

Additional information on 7-Chloro-1,8-naphthyridine-3-carboxylic acid

7-Chloro-1,8-Naphthyridine-3-Carboxylic Acid: A Comprehensive Overview

The compound 7-Chloro-1,8-naphthyridine-3-carboxylic acid (CAS No. 933694-01-0) is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and advanced materials. The naphthyridine core of the molecule, combined with the chloro and carboxylic acid substituents, offers a versatile platform for further chemical modifications and functionalization.

Recent studies have highlighted the importance of naphthyridine derivatives in various chemical and biological systems. The chloro group at position 7 introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule. This makes 7-Chloro-1,8-naphthyridine-3-carboxylic acid a promising candidate for applications in optoelectronics and catalysis. Additionally, the carboxylic acid group at position 3 provides opportunities for further functionalization, such as forming esters or amides, which can enhance solubility or bioavailability in specific environments.

From a structural perspective, 7-Chloro-1,8-naphthyridine-3-carboxylic acid consists of a fused bicyclic system comprising a benzene ring and a pyridine ring. The presence of the chloro substituent at position 7 creates steric and electronic effects that influence the molecule's reactivity and stability. This compound has been studied extensively in the context of its potential as a building block for more complex structures, particularly in the synthesis of heterocyclic compounds with tailored properties.

Recent advancements in synthetic methodologies have enabled the efficient preparation of 7-Chloro-1,8-naphthyridine-3-carboxylic acid through various routes. These include multi-component reactions, transition-metal-catalyzed coupling reactions, and bio-inspired synthesis strategies. The ability to synthesize this compound in high yields has facilitated its exploration in diverse fields such as drug design, agrochemicals, and specialty chemicals.

In terms of applications, 7-Chloro-1,8-naphthyridine-3-carboxylic acid has shown promise as a precursor for bioactive molecules. Its ability to form stable complexes with metal ions makes it a valuable component in coordination chemistry and catalysis. Furthermore, its unique electronic properties render it suitable for use in organic electronics, where it can serve as an active layer material in devices such as light-emitting diodes (LEDs) or photovoltaic cells.

The study of 7-Chloro-1,8-naphthyridine-3-carboxylic acid has also contributed to our understanding of heterocyclic chemistry. Researchers have investigated its reactivity under various conditions, revealing insights into its participation in nucleophilic aromatic substitution reactions and other key transformations. These findings have broad implications for the design of new synthetic pathways and the development of novel materials.

In conclusion, 7-Chloro-1,8-naphthyridine-3-carboxylic acid (CAS No. 933694-01-0) stands out as a versatile and intriguing compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for chemists seeking to explore new frontiers in molecular design and materials science.

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